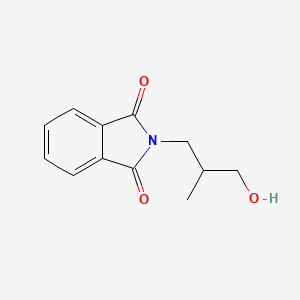
tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group at the 1-position of the indole ring, a bromine atom at the 3-position, and another tert-butyl group at the 5-position.
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like toluene and reagents such as diphenylphosphoryl azide and N-ethyl-N,N-diisopropylamine .
Analyse Chemischer Reaktionen
tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.
Alkylation and Acylation: The tert-butyl groups can be modified through alkylation and acylation reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including its potential as an anticancer agent.
Chemical Research: It serves as a building block in the synthesis of more complex organic molecules for various research purposes.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-bromo-5-(tert-butyl)-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 3-bromo-5-(trifluoromethyl)-phenylcarbamate: This compound has a trifluoromethyl group instead of a tert-butyl group, which can significantly alter its chemical properties and biological activities.
tert-Butyl 3-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate: This compound has a different core structure (naphthyridine) but shares similar functional groups, making it a useful comparison for studying structure-activity relationships.
Eigenschaften
Molekularformel |
C17H22BrNO2 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-5-tert-butylindole-1-carboxylate |
InChI |
InChI=1S/C17H22BrNO2/c1-16(2,3)11-7-8-14-12(9-11)13(18)10-19(14)15(20)21-17(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
MINWTUNSUSHYBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2Br)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)

![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)




![9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)
![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
